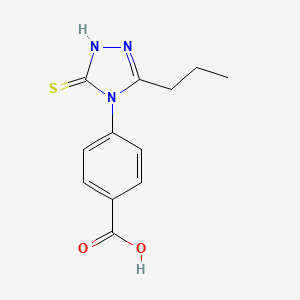
3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide
Übersicht
Beschreibung
3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide, also known as LY294002, is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in various cellular processes, including cell growth, survival, and metabolism. The inhibition of this pathway has been shown to have therapeutic potential in cancer, inflammation, and other diseases.
Wirkmechanismus
3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide inhibits the PI3K pathway by binding to the ATP-binding pocket of the PI3K enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule in the PI3K pathway and is involved in various cellular processes, including cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various disease models. Additionally, 3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide has been shown to have potential therapeutic effects in neurological disorders, cardiovascular diseases, and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular and animal models. It also has a well-defined mechanism of action, which allows for the study of specific cellular processes. However, one limitation is that it is not specific to a single isoform of the PI3K enzyme, which can lead to off-target effects. Additionally, 3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide. One direction is the development of more specific inhibitors of the PI3K pathway that can target specific isoforms of the enzyme. Another direction is the study of the combination of 3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, the study of the potential therapeutic effects of 3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide in neurological disorders, cardiovascular diseases, and metabolic disorders is an important future direction.
Wissenschaftliche Forschungsanwendungen
3-(2-phenylethoxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to inhibit the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The inhibition of this pathway has been shown to have therapeutic potential in cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(23-16-18-8-5-12-22-15-18)19-9-4-10-20(14-19)25-13-11-17-6-2-1-3-7-17/h1-10,12,14-15H,11,13,16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRJQPTLBEJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
![N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B4755163.png)
![1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B4755171.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4755199.png)

![2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4755208.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4755216.png)
![N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4755220.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4755245.png)
![4-isobutyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4755264.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-2-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4755277.png)
![tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate](/img/structure/B4755281.png)